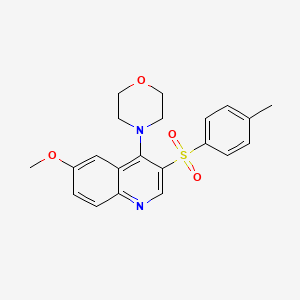
4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Synthetic Pathways and Antagonistic Properties
Research on compounds structurally related to 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine has led to the development of novel synthetic pathways for quinolone and quinoline derivatives. These compounds, such as 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline derivatives, have been identified as potent 5HT1B antagonists. This discovery is significant for the development of therapeutic agents targeting serotonin receptors, illustrating the chemical versatility and potential pharmacological applications of these quinoline derivatives (Carey L Horchler et al., 2007).
Organocatalytic Synthesis and Fluorescent Labeling
Further research has explored the organocatalytic domino reactions involving quinoline derivatives for the efficient synthesis of 1,4-dihydroquinolines and 4H-chromenes. These compounds are valuable for their synthetic utility in medicinal chemistry and materials science (Junwei Wang et al., 2020). Additionally, 6-Methoxy-4-quinolone has been highlighted for its strong fluorescence in a wide pH range, making it a novel fluorophore suitable for biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004).
Anticancer Properties and Blood-Brain Barrier Penetration
Another area of interest is the development of quinoline derivatives as anticancer agents. Studies have shown that certain quinoline analogs, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibit potent apoptosis-inducing properties and high blood-brain barrier penetration, marking them as potential candidates for anticancer drug development (N. Sirisoma et al., 2009).
Tubulin Polymerization Inhibition
Research has also identified 4-(N-Cycloamino)phenylquinazolines, derived from the modification of the tetrahydroquinoline moiety, as new tubulin-polymerization inhibitors targeting the colchicine site. These compounds show significant cytotoxic activity and potential as therapeutic agents in cancer treatment due to their ability to disrupt microtubule formation and induce cell cycle arrest (Xiao-Feng Wang et al., 2014).
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Biochemical Pathways
It is known that morpholinyl-bearing arylsquaramides can modulate lysosomal ph, which is an important modulator for many cellular processes .
Result of Action
It is known that morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate lysosomal cathepsin b enzyme .
Propiedades
IUPAC Name |
4-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-3-6-17(7-4-15)28(24,25)20-14-22-19-8-5-16(26-2)13-18(19)21(20)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTAYTILQPOVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)
![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)
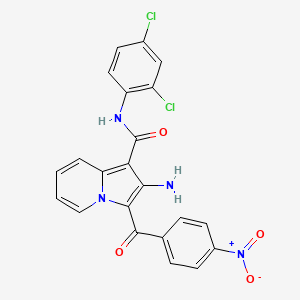
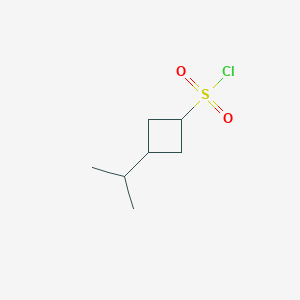
![(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2838748.png)
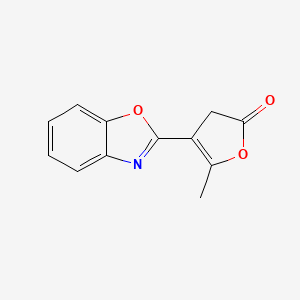
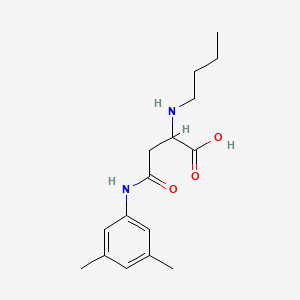
![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)

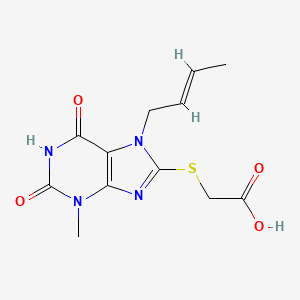
![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)
![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)